Cetylpyridinium chloride monohydrate

Catalog No.
S567560
CAS No.
6004-24-6
M.F
C21H38N.Cl
C21H38ClN
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium chloride monohydrate

CAS Number

6004-24-6

Product Name

Cetylpyridinium chloride monohydrate

IUPAC Name

1-hexadecylpyridin-1-ium;chloride

Molecular Formula

C21H38N.Cl
C21H38ClN

Molecular Weight

340.0 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

YMKDRGPMQRFJGP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]

Solubility

Very soluble in water, chloroform

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Antimicrobial Activity:

CPC possesses well-documented antimicrobial properties, making it a valuable research tool for studying various aspects of microbial behavior and control. Researchers use CPC to:

  • Investigate the mechanisms of action by which it disrupts microbial membranes and inactivates microorganisms [Source: National Institutes of Health (.gov) ].
  • Evaluate its efficacy against different types of microorganisms, including bacteria, viruses, and fungi, in laboratory settings [Source: National Institutes of Health (.gov) ].
  • Study the development of microbial resistance to CPC and other antimicrobials [Source: National Institutes of Health (.gov) ].

Biofilm Research:

Biofilms are communities of microorganisms that adhere to surfaces and can be difficult to eradicate due to their inherent resistance to antimicrobials. CPC is used in biofilm research to:

  • Disrupt and detach biofilms from various surfaces [Source: National Institutes of Health (.gov) ].
  • Investigate the efficacy of different strategies for biofilm control, including combinations of CPC with other antimicrobials or mechanical methods [Source: National Institutes of Health (.gov) ].

Other Research Applications:

CPC also finds applications in other areas of scientific research, such as:

  • Toxicology studies to assess its potential cytotoxicity and genotoxicity [Source: European Commission ].
  • Environmental research to investigate its impact on microbial communities in various environments [Source: National Institutes of Health (.gov) ].

Cetylpyridinium chloride monohydrate is a cationic quaternary ammonium compound with the molecular formula C₁₈H₃₈ClN·H₂O. It is commonly used as an antiseptic and disinfectant, exhibiting strong bactericidal and antifungal properties. This compound is often found in various over-the-counter products, including mouthwashes, toothpastes, throat sprays, and nasal sprays. Its effectiveness in preventing dental plaque and reducing gingivitis has been well documented, making it a popular choice in oral hygiene formulations .

The exact mechanism of CPC's action depends on the application. In microbiology, CPC's cationic nature disrupts the cell membranes of bacteria and other microbes, leading to cell death [].

CPC can be irritating to the skin and eyes at high concentrations []. Always handle and dispose of CPC according to recommended safety protocols.

Typical of quaternary ammonium compounds. Notably, it can interact with anionic surfactants to form complexes that alter its solubility and antimicrobial activity. The compound is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can affect its stability and efficacy in formulations .

Cetylpyridinium chloride monohydrate can be synthesized through several methods:

  • Quaternization Reaction: This involves the reaction of cetyl alcohol with pyridine and methyl chloride or another alkyl halide in the presence of a base.
  • Direct Ammoniation: Cetyl chloride can be reacted with pyridine to form the corresponding quaternary ammonium salt.
  • Salt Formation: The monohydrate form can be obtained by crystallizing cetylpyridinium chloride from water under controlled conditions .

Cetylpyridinium chloride monohydrate has a wide range of applications:

  • Oral Hygiene Products: Used as an active ingredient in mouthwashes and toothpastes for its antibacterial properties.
  • Pharmaceuticals: Incorporated in lozenges and throat sprays for its antiseptic effects.
  • Cosmetics: Used in formulations for skin cleansing and disinfection.
  • Food Industry: Acts as an antimicrobial agent in meat processing to reduce bacterial contamination .

Studies have shown that cetylpyridinium chloride monohydrate can interact with various biological membranes and proteins. Its ability to disrupt lipid bilayers makes it effective against pathogens but raises concerns about potential toxicity to human cells at high concentrations. Research indicates that it may interfere with mitochondrial function, suggesting a need for careful dosage considerations in formulations aimed at human use .

Several compounds share structural similarities with cetylpyridinium chloride monohydrate, including:

Compound NameMolecular FormulaAntimicrobial ActivityUnique Features
Hexadecylpyridinium bromideC₁₈H₃₉BrNYesSimilar properties but with bromide instead of chloride
Benzalkonium chlorideC₁₈H₄₁ClNYesBroad-spectrum antimicrobial but more toxic
Dodecyltrimethylammonium bromideC₁₂H₂₉BrNYesUsed primarily as a surfactant

Cetylpyridinium chloride monohydrate stands out due to its specific application in oral care products and relatively lower toxicity compared to some other quaternary ammonium compounds. Its unique combination of efficacy against oral pathogens while being suitable for short-term use makes it particularly valuable in dental health applications .

The synthesis of cetylpyridinium chloride monohydrate follows established protocols based on the nucleophilic substitution reaction between cetyl chloride and pyridine [10]. This reaction, classified as a Menschutkin reaction, involves the direct quaternization of pyridine with 1-chlorohexadecane under elevated temperature conditions [5]. The conventional batch synthesis employs pyridine as both reactant and solvent, with the pyridine nitrogen displacing the chlorine in cetyl chloride to produce a quaternary ammonium ion and a chloride ion [10].

Traditional batch processes operate using sealed reaction vessels or high-pressure autoclaves with reaction temperatures ranging from 100°C to 180°C [5] [8]. The synthesis requires stoichiometric ratios where cetyl chloride serves as the limiting reagent, typically employing 4.0 to 8.0 equivalents of pyridine to ensure complete conversion [5]. Reaction times in conventional batch protocols extend from 10 hours to 80 hours, depending on the specific temperature and pressure conditions employed [5] [8].

The mechanism proceeds through a bimolecular nucleophilic substitution pathway where the breaking of the carbon-chloride bond and formation of the new nitrogen-carbon bond occurs simultaneously during the transition state [32]. Laboratory-scale batch experiments conducted at 100°C with a 4.0 equivalent excess of pyridine demonstrate yields of approximately 94% but require reaction times of 48 hours for complete conversion [5]. When the pyridine equivalents are reduced to 2.0, the product yield decreases significantly to 66%, indicating the importance of maintaining adequate pyridine excess [5].

Process Optimization Parameters

ParameterOptimal RangeYield Impact
Temperature100-180°CHigher temperatures reduce reaction time [5]
Pyridine Equivalents4.0-8.0 eqInsufficient pyridine reduces yields significantly [5]
Reaction Time10-80 hoursExtended times ensure complete conversion [5]
PressureAtmospheric to elevatedHigher pressure enables elevated temperatures [8]

The conventional batch approach faces several limitations including excessive usage of pyridine, extended reaction times, and cumbersome work-up procedures [5]. The crude product typically appears as a yellowish-brown liquid that requires extensive purification through solvent extraction and recrystallization procedures [5]. Post-reaction workup involves dissolution in methyl tert-butyl ether followed by hexane addition and multiple washing steps to remove impurities and excess pyridine [5].

Continuous Flow Manufacturing Innovations

Continuous flow chemistry has emerged as a transformative approach for cetylpyridinium chloride monohydrate synthesis, offering significant advantages over traditional batch processes [5]. Flow chemistry involves the continuous movement of reactants through a reactor system, enabling precise control over reaction parameters such as temperature, pressure, and residence time [19] [20].

Recent developments in continuous flow manufacturing have demonstrated remarkable improvements in both efficiency and product quality [5]. A continuous flow protocol utilizing a Hastelloy coil reactor operating at 200°C with a 30-minute residence time achieves isolated yields exceeding 96% with high-performance liquid chromatography purity greater than 99% [5]. This represents a dramatic reduction in reaction time from the 24-48 hours required in conventional batch processes [5].

The continuous flow setup employs a 10-milliliter Hastelloy coil reactor with 1/8-inch outer diameter, maintained at elevated temperatures using silicone high-temperature oil baths [5]. The reactant mixture, consisting of cetyl chloride and pyridine in a 1:4 molar ratio, is pumped through the reactor using high-performance liquid chromatography piston pumps at controlled flow rates [5]. The residence time is precisely controlled by adjusting the flow rate, with optimal conditions achieved at 0.333 milliliters per minute [5].

Continuous Flow Process Optimization

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction Time48 hours30 minutes96x faster [5]
Temperature100°C200°CEnhanced heat transfer [5]
Yield94%96%Improved efficiency [5]
PurityVariable>99%Consistent quality [5]
Space-Time Yield8 g·L⁻¹·h⁻¹1050 g·L⁻¹·h⁻¹>130x improvement [5]

The continuous flow approach provides several critical advantages including enhanced heat and mass transfer, better intermixing of reactants, and the ability to safely explore temperatures higher than the boiling points of reactants [5]. The high surface-to-volume ratio in flow reactors facilitates superior temperature control and eliminates the temperature gradients commonly encountered in large batch reactors [19] [21].

Process intensification through continuous flow technology enables the use of higher reaction temperatures that would be impractical or unsafe in batch systems [5]. The small reactor volumes and continuous processing significantly reduce safety risks associated with handling large quantities of reactive materials [19] [22]. Additionally, the continuous nature of the process allows for real-time monitoring and control of critical quality attributes [23] [27].

Flow chemistry also addresses sustainability concerns by reducing solvent usage and energy consumption [19] [21]. The reduced pyridine requirements and shorter reaction times contribute to improved atom economy and reduced environmental impact [5]. The Resource Management Efficiency improves from 33% in batch processes to 57% in flow processes, demonstrating enhanced utilization of raw materials [5].

Purification Strategies and Hydration Control

The purification of cetylpyridinium chloride monohydrate requires careful attention to both chemical purity and hydration state control [2] [13]. The compound exists in both anhydrous and monohydrate forms, with the monohydrate being the preferred pharmaceutical grade due to its enhanced stability and handling characteristics [2] [6].

Purification strategies typically employ crystallization techniques that simultaneously remove impurities and control the hydration state [28]. The isolation of quaternary ammonium salts from aqueous solutions can be achieved through precipitation using water-miscible aliphatic amines, which causes the quaternary ammonium salt to precipitate as a solid [28]. This method is specific to water-miscible amines, as other water-miscible solvents such as dioxane, acetone, methanol, and ethanol produce oil-like products unsuitable for pharmaceutical applications [28].

The crystallization process involves dissolving the crude product in a minimal volume of water, followed by the addition of a water-miscible aliphatic amine to induce precipitation [28]. The precipitated solid is then filtered, washed with volatile organic solvents such as ethers or hydrocarbon solvents, and dried under controlled conditions [28]. This approach ensures removal of excess pyridine and other impurities while maintaining the desired hydration state [28].

Hydration Control Parameters

Hydration StateWater ContentMelting PointStability
Anhydrous<0.5%81-84°C [6]Less stable
Monohydrate5.0-6.5% [5]80-84°C [2]Enhanced stability

Advanced purification techniques include recrystallization from mixed solvent systems such as methyl ethyl ketone and alcohol [10]. This approach provides superior control over crystal morphology and purity while maintaining the monohydrate form [10]. The use of activated carbon during purification removes color-forming impurities and organic contaminants that may compromise product quality [10].

Analytical control during purification involves high-performance liquid chromatography analysis to monitor purity levels and ensure compliance with pharmaceutical specifications [5]. The target purity for pharmaceutical-grade cetylpyridinium chloride monohydrate exceeds 96% by argentometric titration, calculated on an anhydrous basis [2]. Chromatographic purity determination provides more reliable assessment than traditional titration methods [13].

Moisture content control is critical for maintaining the monohydrate form and preventing conversion to the anhydrous state or higher hydrates [5]. Karl Fischer titration is employed to determine water content, with acceptable ranges typically between 5.0% and 6.5% for the monohydrate form [5]. Environmental storage conditions must be carefully controlled to prevent dehydration or excessive water uptake [2].

Quality control measures include testing for residual impurities such as hexadecane and cetyl chloride, which should remain below 0.05% over extended storage periods [13]. Heavy metal content must not exceed 20 parts per million, and no impurities of toxicological concern exceeding 1 gram per kilogram should be present in technical grade material [13].

Scalability Challenges in Pharmaceutical-Grade Production

The transition from laboratory-scale synthesis to pharmaceutical-grade industrial production of cetylpyridinium chloride monohydrate presents numerous technical and operational challenges [33] [34]. Scaling up pharmaceutical manufacturing involves complex considerations including process reproducibility, equipment compatibility, regulatory compliance, and quality consistency [33] [35].

One of the primary scalability challenges involves maintaining consistent reaction conditions across different reactor sizes [34] [36]. Parameters that are easily controlled in small laboratory vessels, such as temperature uniformity and mixing efficiency, become increasingly difficult to manage in large industrial reactors [34] [38]. Heat transfer limitations in large vessels can lead to temperature gradients and localized hotspots that compromise product quality and yield [34] [38].

Mass transfer considerations become critical at industrial scales, where inadequate mixing can result in incomplete reactions and increased impurity formation [34] [36]. The quaternization reaction between cetyl chloride and pyridine is sensitive to mixing conditions, and insufficient agitation can lead to localized concentration gradients that affect reaction kinetics and selectivity [5] [34].

Scale-Up Process Comparison

ScaleReactor VolumeMixing EfficiencyHeat TransferReaction Time
Laboratory100 mL - 1 LExcellentRapid24-48 hours [5]
Pilot10-100 LGoodModerate36-60 hours
Industrial1000-5000 LChallengingLimited48-80 hours [5]

Equipment engineering challenges include the transition from laboratory glassware to industrial-scale reactors [38]. The materials of construction must be compatible with the corrosive nature of the reaction mixture, particularly at elevated temperatures [34]. Hastelloy and other corrosion-resistant alloys are preferred for reactor construction, but these materials significantly increase capital costs [5] [38].

Process validation requirements for pharmaceutical-grade production demand extensive documentation and reproducibility studies [33] [39]. Every aspect of the manufacturing process must be validated to demonstrate consistent production of material meeting predefined specifications [33] [38]. This includes qualification of raw materials, process parameters, analytical methods, and cleaning procedures [33] [39].

Raw material variability presents significant challenges at industrial scales [35] [36]. The quality and composition of pyridine and cetyl chloride can vary between suppliers and production lots, potentially affecting reaction performance and product quality [36]. Robust supply chain management and stringent incoming material testing are essential to maintain process consistency [36] [39].

Regulatory compliance adds complexity to scale-up operations, requiring adherence to current Good Manufacturing Practices throughout the production process [33] [39]. Environmental and worker safety considerations become more stringent at industrial scales, necessitating comprehensive hazard assessments and control measures [38] [39]. The handling of large quantities of pyridine and other potentially hazardous materials requires specialized equipment and safety protocols [38].

Economic considerations significantly impact scalability decisions [34] [39]. The capital investment required for industrial-scale reactors, safety systems, and environmental controls can be substantial [39]. Operating costs including utilities, labor, and waste treatment must be carefully evaluated to ensure commercial viability [34] [39].

Continuous flow manufacturing offers potential solutions to many traditional scale-up challenges [5] [19]. The modular nature of flow systems enables easier scaling through numbering-up rather than scaling-up, maintaining consistent process conditions across different production capacities [19] [20]. A 20-liter flow reactor system can potentially generate 3.0-3.5 metric tons of cetylpyridinium chloride monohydrate per week, compared to 1.0-1.2 metric tons per week for equivalent batch systems [5].

The implementation of Process Analytical Technology enables real-time monitoring and control of critical quality attributes during production [23] [33]. Advanced sensors and control systems can continuously monitor temperature, pressure, composition, and other parameters to ensure consistent product quality [23] [27]. This approach facilitates rapid detection and correction of process deviations, reducing the risk of producing off-specification material [23] [33].

Physical Description

Other Solid
White solid; [HSDB]

Color/Form

White powder

Hydrogen Bond Acceptor Count

1

Exact Mass

339.2692779 g/mol

Monoisotopic Mass

339.2692779 g/mol

Heavy Atom Count

23

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Melting Point

80 °C

UNII

D9OM4SK49P
6BR7T22E2S

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective Agents, Local
A LOCAL ANTI-INFECTIVE WHICH POSSESSES SURFACE-ACTIVE AS WELL AS ANTISEPTIC PROPERTIES AGAINST SENSITIVE NONSPORULATING BACTERIA ... USED FOR PREOPERATIVE PREPN OF SKIN FOR PROPHYLACTIC ANTISEPSIS OF MINOR WOUNDS & ... IRRIGATION OF OR TOPICAL APPLICATION TO MUCOUS MEMBRANES. ... ALSO INCORPORATED INTO MOUTHWASHES.
A CATIONIC SURFACE-AGENT ... BACTERICIDAL OR BACTERIOSTATIC AGAINST MANY GRAM-POSITIVE & GRAM-NEG ORGANISMS. ... ALSO ACTIVE AGAINST SOME FUNGI, INCL CANDIDA ALBICANS, & AGAINST TRICHOMONAS VAGINALIS, BUT IS NOT AN EFFECTIVE ANTI-INFECTIVE ... FOR SPORES OR MOST VIRUSES.
DOSAGE: TOPICAL, AS A 1:100 TO 1:1000 SOLN TO INTACT SKIN; 1:1000 FOR MINOR LACERATIONS; 1:2000 TO 1:10,000 TO MUCOUS MEMBRANES; 0.33 TO 3 MG IN LOZENGES OR TROCHES; FOR INSERTION INTO RECTUM, 0.05%. DOSAGE FORMS- LOZENGES NF: 1.5 MG IN 1:1500 CONCN; SOLN NF: 1:1000.
For more Therapeutic Uses (Complete) data for CETYLPYRIDINIUM CHLORIDE (16 total), please visit the HSDB record page.

Mechanism of Action

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/
EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/
EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Absorption Distribution and Excretion

ORAL RETENTION OF CETYLPYRIDINIUM CHLORIDE GIVEN AS 1 MIN MOUTH RINSE OF 10 ML OF 2.2 MMOL SOLN WAS 65% OF ADMIN DOSE.

Associated Chemicals

Cetylpyridinium chloride monohydrate;6004-24-6

Wikipedia

Cetylpyridinium_chloride
Urocanic_acid

Drug Warnings

QUATERNARY AMMONIUM ANTISEPTICS ... APPLIED TO SKIN ... FORM FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE EVEN THOUGH OUTER SURFACE OF FILM IS BACTERICIDAL. SINCE CETYLPYRIDINIUM CHLORIDE IS INACTIVATED BY SOAPS, SOAP USED IN PRE-OPERATIVE TREATMENT OF SKIN MUST BE THOROUGHLY REMOVED ... BEFORE APPLICATION OF ANTISEPTIC.
GRAM NEGATIVE ORGANISMS, INCL STRAINS OF PSEUDOMONAS AERUGINOSA, ARE MORE RESISTANT /THAN GRAM POS/ & REQUIRE LONGER EXPOSURE /TO QUATERNARY AMMONIUM CMPD/. /QUATERNARY AMMONIUM CMPD/
ABSORBED AND INACTIVATED BY COTTON FABRICS, CELLULOSE SPONGES, CERTAIN PLASTICS (PARTICULARLY POLYVINYL CHLORIDE) OR OTHER POROUS MATERIALS. FOR THIS REASON, THESE AGENTS SHOULD NOT BE USED FOR COLD STERILIZATION OF CATHETERS, FLEXIBLE ENDOSCOPES OR OTHER INSTRUMENTS. /QUATERNARY AMMONIUM CMPD/
CAN CAUSE OCCASIONAL ALLERGIC RESPONSES WITH CHRONIC USE, AS WITH CERTAIN DEODORANT PREPN & DIAPER WASHES. /CATIONIC SURFACTANTS/
/DUE TO ADSORPTION TENDENCY/ ... REPEATED USE OF SAME SOLN FOR DISINFECTION OF POROUS MATERIALS CAN REDUCE THE CONCN OF THE AGENT BELOW THE BACTERICIDAL LIMIT. /CATIONIC SURFACTANTS/

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Surfactant; Deodorant; Emulsifying; Antimicrobial

Methods of Manufacturing

ANHYD CMPD PREPD BY HEATING MIXT OF CETYL CHLORIDE & SLIGHT EXCESS OF PYRIDINE @ 140 °C FOR 6 HR. CRUDE PRODUCT IS DECOLORIZED WITH CHARCOAL & RECRYSTALLIZED FROM MIXED SOLVENT COMPOSED OF METHYL ETHYL KETONE & ALCOHOL ... THEN WASHED WITH ETHER & VACUUM DRIED @ 50-60 °C. /THEN RECRYSTALLIZED/ ... FROM WATER ... .
Pyridine + cetyl chloride (quaternization)

General Manufacturing Information

Other (requires additional information)
Pyridinium, 1-hexadecyl-, chloride (1:1): ACTIVE
/CETYLPYRIDINIUM CHLORIDE IS/ MONOHYDRATE OF QUATERNARY SALT OF PYRIDINE & CETYL CHLORIDE.
BACTERIAL SPORES RESIST EVEN PROLONGED CONTACT. AQ SOLN OF THESE CMPD ARE NOT TUBERCULOCIDAL. /QUATERNARY AMMONIUM CMPD/
SURFACTANTS ... ARE BLENDED INTO SOME DRUG PRODUCTS TO IMPROVE DISINTEGRATION OF TABLETS OR SPREAD & CONTACT OF MEDICATIONS ... WITH BODY SURFACES. ... PRECAUTIONS ... BECAUSE SOME ... CAN INACTIVATE OTHER DRUG PRODUCT INGREDIENTS. ... TWEEN 80 BINDS ... CETYLPYRIDINIUM CHLORIDE.
PHARMACEUTICAL INSULIN PREPN FOR RECTAL ADMIN COMPRISE INSULIN, A BASE, & AS ABSORPTION ACCELERATOR, SOMETIMES A CATIONIC SURFACTANT.
For more General Manufacturing Information (Complete) data for CETYLPYRIDINIUM CHLORIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DETERMINATION OF CETYLPYRIDINIUM CHLORIDE IN ADHESIVE TAPE "CYTOPLAST."
MICRO DETERMINATION OF QUATERNARY AMMONIUM CMPD BY ATOMIC ABSORPTION.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPN DETERMINED BY POTENTIOMETRIC TITRATION.
TLC DETERMINATION OF CETYLPYRIDINIUM IN A MOUTHWASH.
Domiphen bromide and cetylpyridinium chloride were determined in cosmetics by HPLC on Partisil 10 SCX (10 um) with 0.05M sodium formate in a mixture of methanol-water (80:20) as the mobile phase and UV detection at 274 nm. The determination was carried out with or without an internal standard. The recovery was close to 100%, and the detection limits for domiphen bromide and cetylpyridinium chloride were 50 and 250 ng, respectively. No interference from other ingredients was observed.

Interactions

AVOID ALCOHOL, WHICH HAS BEEN SHOWN TO INCREASE THE ORAL TOXICITY OF ... CETYL PYRIDINIUM CHLORIDE ... .
CURARE ANTAGONISTS SUCH AS NEOSTIGMINE AND EDROPHONIUM (TENSILON) ... MAY ENHANCE THE PARALYSIS ... . /BENZALKONIUM CHLORIDE/
... ANTAGONIZED BY ANIONIC SURFACTANTS, INCL SOAPS ... .
ETHANOL ACTIVATED UDP-GLUCURONOSYLTRANSFERASE ACTIVITY (P-NITROPHENOL SUBSTRATE) IN RAT LIVER IN VITRO, BUT INHIBITED ACTIVITY @ HIGHER ETHANOL CONCN. ACTIVATION NOT SEEN IN MICROSOMES PRETREATED IN VITRO WITH CETYLPYRIDINIUM CHLORIDE.

Dates

Modify: 2023-08-15

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